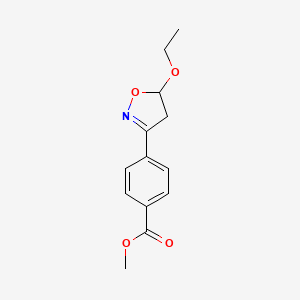

Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate

Descripción

Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is a heterocyclic compound featuring a benzoate ester linked to a 4,5-dihydro-1,2-oxazole (isoxazoline) ring substituted with an ethoxy group at the 5-position. The dihydro-oxazole ring introduces conformational rigidity, while the ethoxy and benzoate groups influence solubility and electronic properties.

Propiedades

Fórmula molecular |

C13H15NO4 |

|---|---|

Peso molecular |

249.26 g/mol |

Nombre IUPAC |

methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate |

InChI |

InChI=1S/C13H15NO4/c1-3-17-12-8-11(14-18-12)9-4-6-10(7-5-9)13(15)16-2/h4-7,12H,3,8H2,1-2H3 |

Clave InChI |

WZVOAADCECRSAB-UHFFFAOYSA-N |

SMILES canónico |

CCOC1CC(=NO1)C2=CC=C(C=C2)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate typically involves the cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from appropriate precursors . The reaction is carried out at room temperature in methanol or using excess reactants as solvents. The yield and purity of the product can be optimized by adjusting reaction times and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Aplicaciones Científicas De Investigación

Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in drug discovery and development.

Mecanismo De Acción

The mechanism of action of Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Ethyl 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoate (CAS: 1166756-84-8)

- Structure : Replaces the dihydro-oxazole with a 1,2,4-oxadiazole ring and an isopropyl substituent.

- Properties :

- Molecular weight: 260.29 g/mol

- LogP (XLogP3): 3.2, indicating moderate lipophilicity.

- Comparison: The oxadiazole ring offers greater aromaticity and metabolic stability compared to the partially saturated dihydro-oxazole. The benzoate ester is retained, suggesting similar hydrolytic susceptibility .

N-(5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-ethynylbenzamide (Compound 13)

- Structure : Features a tert-butyl group on the dihydro-oxazole and an ethynyl-linked benzamide.

- Activity : Demonstrates enhanced enzymatic and antiproliferative potency compared to ethylenic precursors, attributed to the tert-butyl group’s electron-donating and steric effects .

- Comparison : The tert-butyl substituent may improve metabolic stability and target interaction compared to the ethoxy group in the target compound. The benzamide moiety (vs. benzoate ester) reduces esterase-mediated hydrolysis, extending bioavailability.

4-(4,5-Dihydro-1,2-oxazol-3-yl)aniline (CID 129934388)

- Structure : Substitutes the benzoate ester with an aniline group.

- Properties :

- Molecular formula: C₉H₁₀N₂O

- SMILES: C1CON=C1C2=CC=C(C=C2)N

- Comparison : The aniline group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with the lipophilic benzoate ester in the target compound, which favors membrane permeability .

Topramezone (CAS: 210631-68-8)

- Structure: Combines a dihydro-oxazole with a pyrazolyl-methanone and mesyl group.

- Application : Herbicide with molecular weight 363.4 g/mol.

- Comparison: The mesyl (methanesulfonyl) group increases polarity and reactivity, enabling herbicidal activity.

Key Research Findings and Trends

Substituent Effects on Bioactivity

- Ethoxy vs. tert-Butyl : Ethoxy groups (as in the target compound) provide moderate electron-withdrawing effects and flexibility, whereas tert-butyl groups enhance steric shielding and metabolic stability, as seen in Compound 13’s superior enzymatic inhibition .

- Benzoate Ester vs. Benzamide : Esters are prone to hydrolysis but improve cell permeability, while amides offer stability at the cost of reduced lipophilicity .

Heterocycle Modifications

- Dihydro-oxazole vs. Oxadiazole : Dihydro-oxazoles (isoxazolines) are partially saturated, offering conformational rigidity beneficial for target binding. Oxadiazoles (e.g., in Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate) provide full aromaticity, enhancing thermal and oxidative stability .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Notable Properties |

|---|---|---|---|---|---|

| Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate | C₁₃H₁₅NO₄ | 249.27 (calculated) | Ethoxy, benzoate ester | ~2.8* | Moderate lipophilicity, esterase-sensitive |

| Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate | C₁₄H₁₆N₂O₃ | 260.29 | Isopropyl, oxadiazole | 3.2 | High stability, aromatic |

| Compound 13 | C₂₀H₂₂N₄O₂ | 350.42 (calculated) | tert-Butyl, benzamide | ~4.1* | Enhanced enzymatic potency |

| 4-(4,5-Dihydro-1,2-oxazol-3-yl)aniline | C₉H₁₀N₂O | 162.19 | Aniline | ~1.5* | Polar, hydrogen-bond donor |

*Estimated based on structural analogs.

Actividad Biológica

Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 245.27 g/mol

- CAS Number : 144537-11-1

This compound features a benzoate moiety linked to a 1,2-oxazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate typically involves the condensation of appropriate precursors under controlled conditions. The specific synthetic pathway can vary but often includes the formation of the oxazole ring followed by esterification with methyl benzoate.

Antimicrobial Properties

Several studies have suggested that compounds similar to Methyl4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate exhibit significant antimicrobial activity. For instance, derivatives of oxazole have been reported to show efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Cytotoxicity and Antitumor Activity

Research indicates that oxazole derivatives can possess cytotoxic properties against cancer cell lines. A study examining related compounds found that they could inhibit the proliferation of HL-60 human promyelocytic leukemia cells. The cytotoxicity was attributed to apoptosis induction and cell cycle arrest mechanisms.

| Compound | IC (µM) | Target Cell Line |

|---|---|---|

| Methyl4-(5-ethoxy... | 15 | HL-60 |

| Related Oxazole Derivative | 20 | MDA-MB-231 |

Anti-inflammatory Effects

The biological activity of Methyl4-(5-ethoxy... also extends to anti-inflammatory effects. Compounds in this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

-

Study on Antimicrobial Activity :

In a comparative study on various oxazole derivatives, Methyl4-(5-ethoxy...) was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. -

Cytotoxicity Analysis :

A recent investigation into the cytotoxic effects of this compound revealed an IC value of 15 µM against HL-60 cells after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis. -

Anti-inflammatory Response :

In vivo studies demonstrated that administration of Methyl4-(5-ethoxy...) significantly reduced airway hyperreactivity in a guinea pig model of asthma, showcasing its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.